

Technical Guide: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

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Compound of Interest

Compound Name: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

Cat. No.: B176273

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile**, a key chemical intermediate. The document details its chemical identity, physicochemical properties, and a proposed synthetic pathway. Safety information, based on related chemical structures, is also included to ensure safe handling and use in a laboratory setting. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Properties

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a substituted piperidine derivative featuring a benzyl group at the nitrogen atom, and both a hydroxymethyl and a nitrile group at the C4 position.

Identifier	Value
IUPAC Name	1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
CAS Number	162686-53-5
Molecular Formula	C ₁₄ H ₁₈ N ₂ O
Molecular Weight	230.31 g/mol

Physicochemical Data (Predicted)

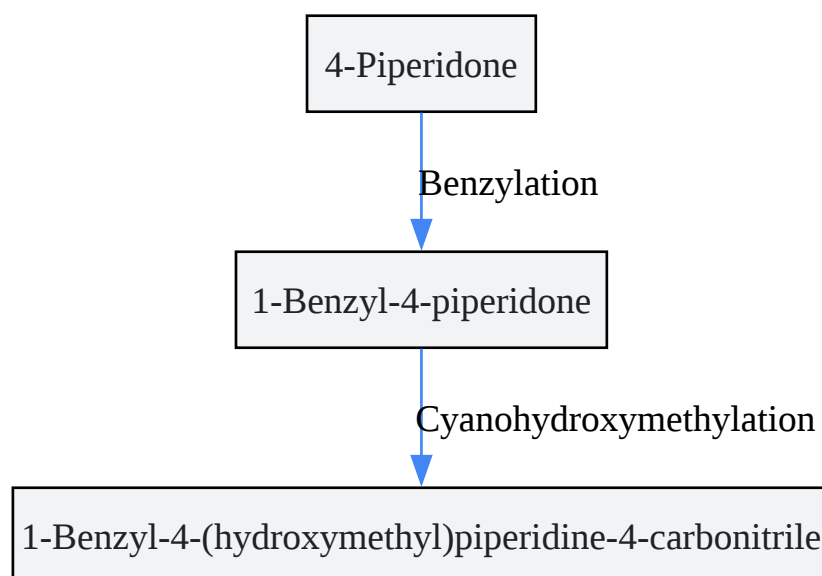
Property	Value
Boiling Point	387.6 ± 32.0 °C
Density	1.14 ± 0.1 g/cm ³

Note: The physicochemical data presented above are predicted values and should be confirmed through experimental analysis.

Synthesis and Mechanism

A detailed experimental protocol for the synthesis of **1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile** is not readily available in the public domain. However, based on established chemical principles, a plausible synthetic route involves a two-step process starting from 4-piperidone.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-Benzyl-4-piperidone (Precursor)

The initial step is the N-benylation of 4-piperidone. This is a standard procedure in organic synthesis.

Experimental Protocol: N-Benylation of 4-Piperidone

- Reagents: 4-piperidone hydrochloride, benzyl bromide, potassium carbonate, N,N-dimethylformamide (DMF).
- Procedure:
 - A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry DMF is stirred at room temperature.
 - Benzyl bromide is added dropwise to the reaction mixture.
 - The mixture is heated and stirred for several hours.
 - After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

- The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield 1-benzyl-4-piperidone.

Step 2: Synthesis of **1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile**

The second step involves the addition of a hydroxymethyl and a cyano group to the C4 position of 1-benzyl-4-piperidone. This can be achieved through a reaction analogous to the Strecker synthesis, using a cyanide source and formaldehyde.

Proposed Experimental Protocol: Cyanohydroxymethylation

- Reagents: 1-benzyl-4-piperidone, potassium cyanide (or another cyanide source), formaldehyde (aqueous solution, e.g., formalin).
- Procedure:
 - 1-benzyl-4-piperidone is dissolved in a suitable solvent.
 - An aqueous solution of potassium cyanide and formaldehyde is added to the solution.
 - The reaction is stirred at room temperature for an extended period.
 - The product is then extracted, and the organic phase is purified, for example, by column chromatography, to isolate **1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile**.

Characterization

Experimental spectroscopic data for **1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile** is not currently available in surveyed literature. Characterization of the synthesized compound would typically involve the following techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential to confirm the presence of the benzyl, piperidine, hydroxymethyl, and nitrile functionalities and their connectivity.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the O-H stretch of the alcohol, the $\text{C}\equiv\text{N}$ stretch of the nitrile, and C-H stretches of the aromatic and aliphatic parts of the molecule.

- **Mass Spectrometry (MS):** Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Biological Activity and Applications

While there is no specific information on the biological activity of **1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile**, the piperidine scaffold is a common motif in many biologically active compounds. Derivatives of benzylpiperidine have been investigated for a range of pharmacological activities, including as acetylcholinesterase inhibitors for potential use in the treatment of Alzheimer's disease. The presence of the nitrile and hydroxymethyl groups offers reactive handles for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecules for drug discovery and development.

Safety and Handling

A specific Safety Data Sheet (SDS) for **1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile** is not available. The following safety precautions are based on the potential hazards of its precursors and related compounds.

Hazard Category	Precautionary Statements
Acute Toxicity	May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation	May cause skin irritation.
Eye Damage/Irritation	May cause serious eye irritation.
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye/face protection.
Handling	Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.
Storage	Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.

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